![molecular formula C15H12N2O4S B2807245 [6-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetic acid CAS No. 870692-87-8](/img/structure/B2807245.png)
[6-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetic acid
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Description
“[6-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetic acid” is a chemical compound with the molecular formula C15H12N2O4S . It has a molecular weight of 316.33 and an InChI key of VFWKYDASQVONHQ-UHFFFAOYSA-N . It’s also known by the synonym "2-[6-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetic acid" .
Molecular Structure Analysis
The molecular structure of this compound consists of a thieno[3,2-d]pyrimidin-3(4H)-yl group attached to a methoxyphenyl group and an acetic acid group . The exact spatial arrangement of these groups would require more detailed structural analysis such as X-ray crystallography or NMR spectroscopy, which is not available in the current resources.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a melting point of 250° C . More detailed physical and chemical properties such as solubility, density, and refractive index are not available in the current resources.Scientific Research Applications
Synthesis and Biological Activity
Antitumor Activity
Research has focused on the synthesis of thieno[3,2-d]pyrimidine derivatives, demonstrating potent anticancer activities against various human cancer cell lines, including breast, cervical, and colonic carcinomas. These compounds have shown to exhibit growth inhibition comparable to that of doxorubicin, highlighting their potential in cancer treatment (Hafez & El-Gazzar, 2017).
Fluorescence Binding with Biological Molecules
Novel derivatives of p-hydroxycinnamic acid, including compounds related to thieno[3,2-d]pyrimidin, have been synthesized and their interactions with bovine serum albumin (BSA) investigated. These studies reveal insights into the binding mechanisms and conformational changes in BSA, which could inform drug delivery systems and pharmacokinetics (Meng et al., 2012).
Anti-Inflammatory and Antimicrobial Studies
Thieno[3,2-d]pyrimidin derivatives have been synthesized and evaluated for their anti-inflammatory and antimicrobial activities. Some compounds exhibited moderate anti-inflammatory effects and promising antibacterial and antifungal properties, suggesting their potential as therapeutic agents (Lingappa et al., 2010).
Chemical Reactivity and Synthesis Techniques
Novel Synthetic Methods
Research has developed novel solid-phase and solution-phase synthetic methods for trisubstituted thieno[3,2-d]pyrimidine derivatives. These methods offer advantages in the synthesis of complex heterocyclic compounds, expanding the toolkit available for medicinal chemistry and drug discovery (Jeon, Kim, & Lee, 2016).
Quantum Chemical Studies
Quantum chemical studies have explored the peculiarities of reactions with nitrating agents of some carboxylic acids of the thieno[2,3-d]pyrimidin-4-one series and their esters. These studies provide valuable insights into the electronic structures and molecular geometries, influencing the direction and outcomes of chemical reactions (Mamarakhmonov et al., 2016).
properties
IUPAC Name |
2-[6-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4S/c1-21-10-4-2-9(3-5-10)12-6-11-14(22-12)15(20)17(8-16-11)7-13(18)19/h2-6,8H,7H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVEMZYIRIIYTNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=C(S2)C(=O)N(C=N3)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[6-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetic acid | |
CAS RN |
870692-87-8 |
Source
|
Record name | 2-[6-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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